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molecular formula C10H11NO2 B2542099 1-(Pyridin-2-yl)pentane-1,4-dione CAS No. 64388-88-1

1-(Pyridin-2-yl)pentane-1,4-dione

Cat. No. B2542099
M. Wt: 177.203
InChI Key: WIXUHWZXLXGAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08674115B2

Procedure details

In a sealable vial were added nicotinaldehyde (4.7 g, 43.9 mmol), triethylamine (12.17 mL, 87 mmol), but-3-en-2-one (3.97 mL, 43.7 mmol), and 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazol-3-ium bromide (2.202 g, 8.73 mmol) in ethanol (10 mL). The reaction mixture was heated at 80° C. for 16 h. The reaction was then concentrated. The residue was treated with 1N HCl and extracted with DCM (3×20 mL). The organic layer was dried with Na2SO4. The crude product was added to a 80 g ISCO silica gel column and was purified with a gradient of 0% to 100% ethyl acetate in hexanes. Collection and concentration of pertinent fractions resulted in isolation of 1-(pyridin-2-yl)pentane-1,4-dione (4.5 g, 58%) as a tan liquid.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
12.17 mL
Type
reactant
Reaction Step One
Quantity
3.97 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.202 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.C(N(CC)CC)C.[CH3:16][C:17](=[O:20])[CH:18]=[CH2:19].[CH2:21]([OH:23])C>[Br-].C([N+]1C(C)=C(CCO)SC=1)C>[N:4]1[CH:3]=[CH:2][CH:7]=[CH:6][C:5]=1[C:21](=[O:23])[CH2:19][CH2:18][C:17](=[O:20])[CH3:16] |f:4.5|

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
C(C1=CN=CC=C1)=O
Name
Quantity
12.17 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3.97 mL
Type
reactant
Smiles
CC(C=C)=O
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
2.202 g
Type
catalyst
Smiles
[Br-].C(C)[N+]1=CSC(=C1C)CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated
ADDITION
Type
ADDITION
Details
The residue was treated with 1N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with Na2SO4
ADDITION
Type
ADDITION
Details
The crude product was added to a 80 g ISCO silica gel column
CUSTOM
Type
CUSTOM
Details
was purified with a gradient of 0% to 100% ethyl acetate in hexanes
CUSTOM
Type
CUSTOM
Details
Collection and concentration of pertinent fractions

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C(CCC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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